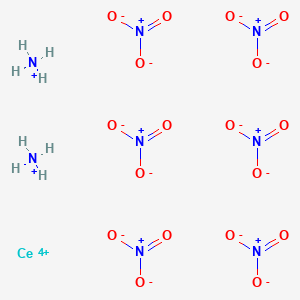
Cerium(IV) ammonium nitrate
Overview
Description
Cerium(IV) ammonium nitrate, also known as diammonium cerium(IV) nitrate, is an inorganic compound with the chemical formula (NH₄)₂[Ce(NO₃)₆]. This compound appears as orange-red crystals and is highly soluble in water. It is widely recognized for its strong oxidizing properties and is commonly used in organic synthesis and quantitative analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(IV) ammonium nitrate is typically synthesized by dissolving cerium(III) oxide (Ce₂O₃) in hot and concentrated nitric acid (HNO₃). The resulting solution is then treated with ammonium nitrate (NH₄NO₃) to precipitate the this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by adding cerium hydroxide to a solution of nitric acid and ammonium nitrate. The mixture is then heated to facilitate the formation of the desired compound, which is subsequently crystallized and separated from the solution .
Chemical Reactions Analysis
Types of Reactions: Cerium(IV) ammonium nitrate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize a variety of functional groups, including alcohols, phenols, ethers, and C-H bonds .
Common Reagents and Conditions:
Oxidation of Alcohols: this compound can oxidize secondary alcohols to ketones and benzylic alcohols to aldehydes.
Oxidation of Sulfides: Sulfides can be oxidized to sulfoxides using this compound and sodium bromate as the primary oxidant.
Major Products:
Ketones and Aldehydes: From the oxidation of secondary and benzylic alcohols.
Sulfoxides: From the oxidation of sulfides.
Scientific Research Applications
Cerium(IV) ammonium nitrate has a wide range of applications in scientific research:
Mechanism of Action
Cerium(IV) ammonium nitrate acts as a one-electron oxidizing agent. It facilitates oxidative addition reactions of electrophilic radicals to alkenes, enabling the formation of intermolecular and intramolecular carbon-carbon and carbon-heteroatom bonds . The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) ion (Ce³⁺) during the redox process, which is often indicated by a color change from orange to pale yellow .
Comparison with Similar Compounds
Ammonium nitrate: A common oxidizing agent used in fertilizers and explosives.
Cerium(IV) oxide: Another cerium compound with strong oxidizing properties, used in catalytic converters and as a polishing agent.
Uniqueness: Cerium(IV) ammonium nitrate is unique due to its high solubility in water and its ability to act as a strong one-electron oxidizing agent. Its versatility in oxidizing a wide range of functional groups and its application in various fields, including organic synthesis, biology, and industry, make it a valuable compound .
Properties
IUPAC Name |
diazanium;cerium(4+);hexanitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+4;6*-1;;/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPZTFVPEKAKFH-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH8N8O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid, soluble in water; [Merck Index] | |
| Record name | Ceric ammonium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2080 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10139-51-2, 16774-21-3 | |
| Record name | Cerium(IV) ammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerate(2-), hexakis(nitrato-.kappa.O)-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexanitratocerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERIC AMMONIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99S55ED6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




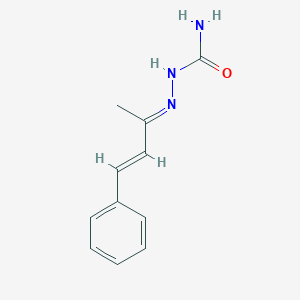

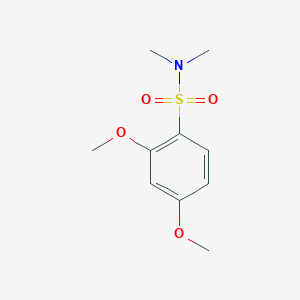
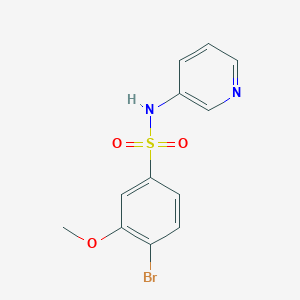
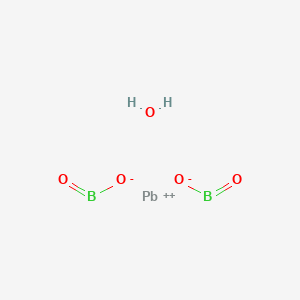

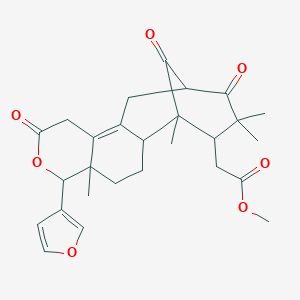
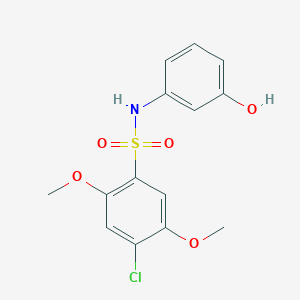
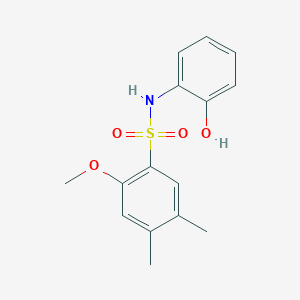
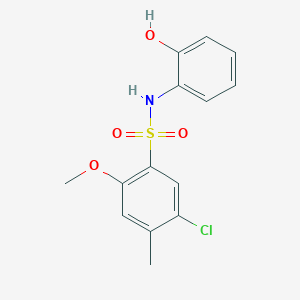

![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
